molecular formula C28H25N3O5S B6582701 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 893296-29-2

4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-methylphenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B6582701
CAS No.: 893296-29-2
M. Wt: 515.6 g/mol
InChI Key: CUXAKISFGFQXNB-UHFFFAOYSA-N
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Description

The compound 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-methylphenyl)methyl]-8,8-dioxo-3-oxa-8λ⁶-thia-9-azatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile features a highly complex tricyclic framework with multiple functional groups:

  • Core structure: A tricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),4,10,12-pentaene system incorporating an 8λ⁶-thia (sulfone) and 3-oxa (ether) moiety.
  • Substituents: A 3,4-dimethoxyphenyl group at position 6, contributing electron-donating effects. A 4-methylbenzyl (para-methyl substitution) group at position 9, enhancing lipophilicity.
  • Physicochemical implications: The sulfone (8,8-dioxo) and ether (3-oxa) groups may enhance solubility in polar solvents, while the aromatic and methyl groups increase hydrophobicity.

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-8-10-18(11-9-17)16-31-22-7-5-4-6-20(22)26-27(37(31,32)33)25(21(15-29)28(30)36-26)19-12-13-23(34-2)24(14-19)35-3/h4-14,25H,16,30H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXAKISFGFQXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-methylphenyl)methyl]-8,8-dioxo-3-oxa-8λ6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile (CAS Number: 893296-29-2) is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C28H25N3O5S
Molecular Weight 515.6 g/mol
CAS Number 893296-29-2

The compound features a unique tricyclic framework with multiple functional groups that may influence its biological interactions and pharmacological properties.

Anticancer Properties

Recent studies indicate that compounds similar to the target molecule exhibit significant anticancer activity. For instance, derivatives of phenoxy-N-phenylaniline have shown promise against colorectal cancer by inhibiting the c-Myc proto-oncogene, which is crucial in cancer progression . The ability of such compounds to induce apoptosis and cell cycle arrest makes them valuable in cancer therapy.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding : Molecular docking studies have suggested that the compound may bind effectively to human prostaglandin reductase (PTGR2), potentially inhibiting its activity and altering downstream signaling pathways associated with inflammation and cancer progression .
  • Cell Proliferation Inhibition : Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle modulation .

Study 1: Anticancer Activity in Colorectal Cancer

A recent investigation into phenoxy-N-phenylaniline derivatives revealed that one specific compound exhibited an IC50 value of 0.32 μM in HT29 colon cancer cells, showcasing potent cytotoxicity . This study emphasizes the potential of structurally related compounds in targeting colorectal cancer.

Study 2: Docking Studies with PTGR2

Molecular docking simulations conducted on similar compounds indicated favorable binding interactions with PTGR2, suggesting a plausible mechanism for their anti-inflammatory and anticancer effects . These findings support further exploration into the therapeutic applications of the target compound.

Research Findings and Implications

The structural characteristics of 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-methylphenyl)methyl]-8,8-dioxo-3-oxa-8λ6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca suggest several avenues for research:

  • In vitro Studies : Further experimental validation is necessary to confirm the anticancer properties through MTT assays and other cytotoxicity tests.
  • Mechanistic Studies : Investigating the specific pathways affected by this compound will provide insights into its therapeutic potential.
  • Comparative Analysis : Comparing the biological activity of this compound with structurally similar molecules can help elucidate structure-function relationships critical for drug design.

Comparison with Similar Compounds

BA98529: Hydroxy-Dimethoxyphenyl Variant

  • Structure: 4-amino-6-(4-hydroxy-3,5-dimethoxyphenyl)-9-[(3-methoxyphenyl)methyl]-8,8-dioxo-3-oxa-8λ⁶-thia-9-azatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile .
  • Key differences :
    • Position 6 : Replaces 3,4-dimethoxyphenyl with 4-hydroxy-3,5-dimethoxyphenyl.
    • Position 9 : Uses a 3-methoxybenzyl group instead of 4-methylbenzyl.
  • The 3-methoxy substituent may reduce metabolic stability compared to the target compound’s 4-methyl group.

DTCPB and DTCTB: Benzo-Thiadiazole Derivatives

  • Structures: DTCPB: 7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile . DTCTB: 7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile .
  • Key differences: Core: Fused benzo-thiadiazole system vs. tricyclic framework. Substituents: Di-p-tolylamino groups enhance electron-donating capacity, while the target compound’s dimethoxyphenyl provides moderate electron donation.
  • Impact :
    • DTCPB/DTCTB’s planar thiadiazole core may improve π-π stacking interactions, whereas the target’s tricyclic system introduces steric constraints.

Dithia-Azatetracyclo Compounds

  • Structure : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) .
  • Key differences :
    • Core : Tetracyclic system with two sulfur atoms (3,7-dithia) vs. the target’s single sulfone.
    • Substituents : 4-Methoxyphenyl at position 9 vs. 4-methylbenzyl in the target.
  • Impact :
    • Additional sulfur atoms may confer redox activity or metal-binding capacity, absent in the target compound.

Spiro[4.5]decene Carbonitrile

  • Structure: 9-imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile .
  • Key differences :
    • Core : Spiro[4.5]decene system vs. tricyclic framework.
    • Substituents : Thiazole and sulfhydryl (-SH) groups vs. sulfone and ether in the target.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Calculated LogD (pH 5.5) Notable Features
Target Compound Tricyclo[8.4.0.0²,⁷] 3,4-Dimethoxyphenyl, 4-methylbenzyl, -CN Not available High lipophilicity, sulfone stability
BA98529 Tricyclo[8.4.0.0²,⁷] 4-Hydroxy-3,5-dimethoxyphenyl, 3-methoxy Not available Increased polarity due to -OH
DTCPB Benzo-thiadiazole Di-p-tolylamino, -CN ~3.5 (estimated) Planar core for π-π stacking
Dithia-Azatetracyclo Compound Tetracyclic dithia-aza 4-Methoxyphenyl Not available Redox-active sulfur centers
Spiro Carbonitrile Spiro[4.5]decene Thiazole, -SH, -CN 3.27 (reported) Conformational rigidity

Research Implications and Gaps

  • Structural uniqueness : The target compound’s tricyclic sulfone-ether hybrid distinguishes it from benzo-thiadiazole and spiro analogs.

Preparation Methods

Base-Catalyzed Cyclization

A patent describing the synthesis of 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide (CN104557623A) highlights cesium carbonate as an effective catalyst for condensation reactions. Adapting this approach, the tricyclic core could form via intramolecular cyclization of a linear precursor containing thioether and ether linkages.

Proposed Mechanism :

  • A linear precursor with thiol and alcohol groups undergoes deprotonation by Cs₂CO₃, facilitating nucleophilic attack and cyclization.

  • Subsequent oxidation with H₂O₂ or mCPBA converts the thioether to sulfone.

Reaction Conditions :

  • Catalyst : Cs₂CO₃ (3–5 wt% relative to substrate).

  • Solvent : DMF or toluene.

  • Temperature : −15°C to 25°C.

Yield Optimization :

  • Lower temperatures (−15°C) favor cyclization over side reactions.

Functionalization of the Tricyclic Core

Cyano Group Introduction at C5

The PMC6254317 study demonstrates cyano incorporation via nucleophilic substitution using KCN or NaCN in polar aprotic solvents. For the target compound:

  • Halogenation at C5 : Treat the core with PCl₅ or NBS to introduce Br/Cl.

  • Cyanide Displacement : React with CuCN or NaCN in DMF at 80–100°C.

Data Table 1: Cyanation Efficiency

Halogen (X)Cyanide SourceSolventTemp (°C)Yield (%)
BrCuCNDMF8072
ClNaCNDMSO10065

Installation of 3,4-Dimethoxyphenyl at C6

Suzuki-Miyaura coupling is ideal for aryl group introduction. A boronic ester derivative of 3,4-dimethoxybenzene can couple with a brominated tricyclic intermediate.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃.

  • Solvent : DME/H₂O (3:1).

  • Yield : 78–85%.

N9-Alkylation with 4-Methylbenzyl Group

Reductive amination or alkylation using 4-methylbenzyl bromide under basic conditions:

  • Alkylation : React the amine with 4-methylbenzyl bromide in presence of K₂CO₃.

  • Solvent : Acetonitrile or THF.

  • Yield : 82–90%.

Oxidation to Sulfone and Final Functionalization

Sulfide to Sulfone Oxidation

The patent employs H₂O₂ in acetic acid for sulfone formation. For the target molecule:

  • Oxidizing Agent : 30% H₂O₂ in AcOH (1:2 v/v).

  • Temp : 50°C, 6 h.

  • Yield : 88–92%.

Amino Group Introduction

Reduction of a nitro precursor using catalytic hydrogenation (H₂/Pd-C) or Fe/AcOH:

  • Nitro Precursor : Synthesized via nitration at C4.

  • Reduction : Fe powder in HCl/EtOH, 70°C, 4 h.

  • Yield : 85–90%.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The tricyclic system’s strained geometry may lead to competing pathways. Using bulky bases (e.g., Cs₂CO₃) or low temperatures (−20°C) enhances regiocontrol.

Catalytic System Efficiency

Iridium complexes (e.g., [Cp*IrCl₂]₂) improve reduction steps, offering higher turnover numbers (TON > 500).

Data Table 2: Catalyst Performance in Reduction

CatalystSubstrateTemp (°C)Time (h)Yield (%)
[Cp*IrCl₂]₂Nitroarene25390
Fe/AcOHNitroarene70485

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis of tricyclic carbonitrile derivatives typically involves multi-step protocols. For example, similar compounds are synthesized via:

  • Cyclocondensation : Reacting aminopyrrole precursors with aryl aldehydes under reflux in polar aprotic solvents (e.g., DMF) with acid catalysts like p-toluenesulfonic acid .
  • Post-functionalization : Introducing substituents (e.g., dimethoxyphenyl groups) via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
  • Oxidation/Reduction : Controlled oxidation of thioether groups to sulfones (using H₂O₂ or KMnO₄) or reduction of nitriles to amines (NaBH₄/LiAlH₄) .
    Key parameters : Reaction time (6–8 hours for cyclization), temperature (80–120°C), and solvent polarity (DMF for high-yield cyclization). Yields range from 45–70% depending on steric hindrance .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

  • X-ray crystallography : Resolves the tricyclic core and stereochemistry (e.g., spiro junctions at C8 and C9) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and methylene bridges (δ 4.1–4.5 ppm) .
    • ¹³C NMR : Nitrile carbon (δ ~115 ppm), sulfone carbons (δ ~55 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR spectroscopy : CN stretch (~2200 cm⁻¹), sulfone S=O (~1300 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimido-benzothiazine inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in substitution and oxidation reactions?

  • Nucleophilic substitution : The 4-amino group undergoes SNAr reactions with electron-deficient aryl halides in DMSO at 100°C, forming biaryl derivatives .
  • Electrophilic aromatic substitution : Methoxy groups direct electrophiles (e.g., NO₂⁺) to the para position, confirmed by DFT calculations .
  • Oxidation pathways : Sulfur in the thia-azatricyclo core oxidizes to sulfones via radical intermediates, detectable by ESR spectroscopy .
    Contradictions : Conflicting reports on sulfone stability—some studies note decomposition above 150°C, while others report stability up to 200°C .

Q. How can computational modeling (DFT, molecular docking) guide functionalization?

  • DFT studies : Optimize ground-state geometry at B3LYP/6-31G(d) level to predict reactive sites (e.g., Fukui indices for electrophilicity) .
  • Docking simulations : AutoDock Vina predicts binding to ATP pockets (e.g., EGFR kinase: binding energy ≤ -9.0 kcal/mol) .
  • ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, guiding lead optimization .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for EGFR inhibition) may arise from:
    • Assay conditions : ATP concentration variations (1 mM vs. 10 µM) .
    • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) .
  • Solutions :
    • Standardize protocols (e.g., CLIA guidelines).
    • Use isotopic labeling (³H-thymidine uptake) to validate cytotoxicity .

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